FAAH inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

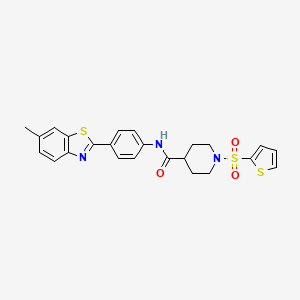

IUPAC Name |

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S3/c1-16-4-9-20-21(15-16)32-24(26-20)18-5-7-19(8-6-18)25-23(28)17-10-12-27(13-11-17)33(29,30)22-3-2-14-31-22/h2-9,14-15,17H,10-13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKSFUEBSXSAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Endocannabinoid System and the Role of FAAH

An In-Depth Technical Guide on the Role of FAAH Inhibitors in the Endocannabinoid System

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological and cognitive processes, including pain sensation, mood, appetite, and memory.[1][2] The primary components of the ECS are:

-

Endocannabinoids (eCBs): Endogenous lipid-based neurotransmitters, with the most well-studied being anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG).[3]

-

Cannabinoid Receptors: G-protein coupled receptors found throughout the body, primarily cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[4]

-

Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of eCBs.

Fatty Acid Amide Hydrolase (FAAH) is the principal catabolic enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5][6] FAAH is an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling activity.[5][6] By regulating the levels of AEA and other related fatty acid amides, FAAH plays a pivotal role in modulating endocannabinoid tone.

FAAH Inhibition: A Therapeutic Strategy

Inhibiting FAAH activity is a promising therapeutic strategy for enhancing endocannabinoid signaling. By blocking the degradation of AEA, FAAH inhibitors increase the concentration and duration of action of this endocannabinoid at its receptors.[1] This approach offers a more nuanced modulation of the ECS compared to direct-acting cannabinoid receptor agonists. It selectively amplifies endocannabinoid signaling in tissues where eCBs are actively being produced and released, potentially avoiding the widespread and sometimes undesirable psychotropic effects associated with direct CB1 receptor activation.[5][7][8]

Pharmacological inhibition of FAAH has shown potential therapeutic benefits in preclinical models for a variety of conditions, including:

Profile of FAAH Inhibitor 1

The designation "this compound" is not a standardized chemical name and can refer to different compounds depending on the supplier or research context. This guide will detail the properties of two distinct compounds that have been referred to as "this compound".

This compound (Benzothiazole Analog 3)

This compound is a potent and selective inhibitor of FAAH.[9][10] Time-dependent preincubation studies suggest that it acts as a reversible inhibitor.[10] Activity-based protein profiling in rat tissues has demonstrated its high selectivity for FAAH with no significant off-target activity against other serine hydrolases.[10]

FAAH Inhibitor I (4-Benzyloxyphenyl-n-butylcarbamate)

This compound is described as a strong, selective, and irreversible inhibitor of FAAH.[11] As a carbamate-based inhibitor, it likely acts by carbamylating the catalytic serine residue (Ser241) in the active site of FAAH, leading to its inactivation.[8]

Quantitative Data

The following table summarizes the available quantitative data for the identified "this compound" compounds and a widely studied reference inhibitor, URB597, for comparison.

| Compound Name | Alternate Name(s) | CAS Number | Potency (IC50) | Mechanism of Action |

| This compound | Benzothiazole analog 3 | 326866-17-5 | 18 ± 8 nM[9][10] | Reversible |

| FAAH Inhibitor I | 4-Benzyloxyphenyl-n-butylcarbamate | Not Available | Data not specified | Irreversible[11] |

| URB597 | KDS-4103 | 548887-93-8 | 4.6 nM[2] | Irreversible (Covalent) |

Signaling Pathways Modulated by FAAH Inhibition

Inhibition of FAAH initiates a signaling cascade by preventing the breakdown of AEA. The resulting elevation of AEA levels leads to the enhanced activation of several downstream targets, primarily the cannabinoid receptors CB1 and CB2. AEA can also interact with other receptors, such as the Transient Receptor Potential Vanilloid 1 (TRPV1) and peroxisome proliferator-activated receptors (PPARs).[4] The activation of these receptors triggers various intracellular signaling pathways, including the modulation of adenylyl cyclase activity and mitogen-activated protein kinase (MAPK) pathways, ultimately leading to the therapeutic effects associated with FAAH inhibition.[7]

Experimental Protocols

Protocol: Fluorometric Assay of FAAH Activity

This protocol describes a common method to measure FAAH activity in cell lysates or tissue homogenates, which is suitable for screening potential inhibitors.[6][12] The assay relies on a non-fluorescent substrate that is cleaved by FAAH to produce a highly fluorescent product.[6]

Methodology:

-

Sample Preparation: Homogenize cells or tissues in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 9) containing a protease inhibitor cocktail.[13][14] Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the FAAH enzyme.[6]

-

Assay Setup: In a 96-well microplate, add the prepared sample lysate. Include wells for vehicle control (e.g., DMSO), a known positive control inhibitor, and various concentrations of the test compound (this compound).[6]

-

Reaction Initiation: Prepare a reaction mix containing a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in the assay buffer.[12] Add the reaction mix to all wells to start the enzymatic reaction.[6]

-

Data Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity kinetically over 30-60 minutes at appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=465 nm for AMC product).[13]

-

Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).[6] Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[15]

Protocol: Quantification of Endocannabinoid Levels by LC-MS/MS

This protocol outlines the steps for extracting and quantifying AEA levels from biological samples, such as brain tissue or plasma, after administration of an FAAH inhibitor. This method is considered the gold standard for its sensitivity and specificity.[16][17]

Methodology:

-

Sample Collection and Homogenization: Collect biological samples (e.g., brain tissue, plasma) and immediately process or flash-freeze them to halt enzymatic activity.[18] Homogenize the sample in a suitable organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) that contains a known amount of a deuterated internal standard (e.g., AEA-d4) to correct for sample loss during processing.[19]

-

Lipid Extraction: Perform a lipid extraction to isolate AEA and other lipids from the more polar components of the sample. This can be achieved through liquid-liquid extraction (LLE) with a solvent like toluene or through solid-phase extraction (SPE) using C18 columns.[18][19]

-

Sample Concentration: Evaporate the organic solvent under a stream of nitrogen.[19] Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.[19]

-

LC-MS/MS Detection: Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).[20] The lipids are separated on a chromatography column (typically a C18 column) before entering the mass spectrometer.

-

Quantification: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity. Specific precursor-to-product ion transitions for both AEA and the internal standard are monitored. The concentration of AEA in the sample is determined by comparing the ratio of the peak area of endogenous AEA to the peak area of the internal standard against a standard curve generated with known concentrations of AEA.[20]

Conclusion and Future Directions

FAAH inhibitors represent a sophisticated approach to modulating the endocannabinoid system, offering the potential for therapeutic intervention across a range of disorders with a favorable side-effect profile compared to direct cannabinoid agonists. Compounds designated as "this compound," such as the benzothiazole analog and 4-benzyloxyphenyl-n-butylcarbamate, exemplify the ongoing development of potent and selective agents in this class. The choice between a reversible and an irreversible inhibitor may have significant pharmacological implications, affecting the duration of action and potential for off-target effects.

Future research should focus on the comprehensive characterization of new FAAH inhibitors, including rigorous assessment of their selectivity, pharmacokinetic properties, and long-term safety profiles. Further elucidation of the complex downstream signaling pathways, including the interplay between CB1/CB2, TRPV1, and PPAR receptors, will be critical for fully understanding their therapeutic mechanisms and optimizing their clinical application. The continued development of highly selective and well-characterized FAAH inhibitors holds significant promise for novel treatments in pain, inflammation, and central nervous system disorders.

References

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

- 11. scbt.com [scbt.com]

- 12. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

- 14. mdpi.com [mdpi.com]

- 15. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of FAAH Inhibitor 1: A Technical Guide

An In-depth Examination of the Rationale, Methodologies, and Data for a Promising Therapeutic Target

This technical guide provides a comprehensive overview of the target validation studies for FAAH (Fatty Acid Amide Hydrolase) inhibitor 1. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics targeting the endocannabinoid system. This document details the molecular rationale, key experimental methodologies, and critical data supporting the validation of FAAH as a therapeutic target.

Introduction: The Rationale for FAAH Inhibition

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs), most notably the endocannabinoid N-arachidonoylethanolamine (anandamide or AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3] The inhibition of FAAH leads to an elevation of endogenous anandamide levels, which can then enhance the activation of cannabinoid receptors (CB1 and CB2) in a localized and activity-dependent manner.[2][3]

This targeted enhancement of endocannabinoid signaling is hypothesized to produce therapeutic benefits, including analgesic, anxiolytic, antidepressant, and anti-inflammatory effects, without the undesirable psychotropic side effects associated with direct CB1 receptor agonists.[3][4] Genetic or pharmacological inactivation of FAAH in preclinical models has been shown to produce these therapeutic phenotypes.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of various FAAH inhibitors. This data is crucial for comparing the potency, selectivity, and efficacy of different compounds.

Table 1: In Vitro Potency of Select FAAH Inhibitors

| Compound | Type | IC50 (nM) | k_inact / K_i (M⁻¹s⁻¹) | Species | Reference |

| PF-3845 | Irreversible | - | 14,310 | Human | [3] |

| URB597 | Irreversible | 4.6 | - | Human | [3] |

| OL-135 | Reversible | 4.7 | - | Rat | [5] |

| BIA 10-2474 | Irreversible | - | - | - | [4] |

| JNJ-42165279 | Selective | - | - | Human | [6] |

| PF-04457845 | Irreversible | - | - | Human | [2] |

Table 2: In Vivo Efficacy of Select FAAH Inhibitors in Preclinical Models

| Compound | Animal Model | Species | Dose (mg/kg) | Effect | Reference |

| URB597 | Neuropathic Pain | Mouse | - | Attenuated mechanical and cold allodynia | [7] |

| OL-135 | Neuropathic Pain | Mouse | - | Decreased allodynia | [7] |

| PF-3845 | Inflammatory Pain (CFA model) | Rat | 0.1 | Significant anti-hyperalgesic effects | [8][9] |

| JNJ-1661010 | Acute & Neuropathic Pain | Rat | 20 (i.p.) | Active in thermal injury and Chung models | [8] |

Table 3: Clinical Trial Data for Select FAAH Inhibitors

| Compound | Phase | Indication | Outcome | Reference |

| PF-04457845 | Phase II | Osteoarthritis Pain | No clinical efficacy demonstrated | [4] |

| PF-04457845 | Phase II | Cannabis Withdrawal | Effective in reducing withdrawal symptoms | [2] |

| SSR-411298 | Phase II | Major Depressive Disorder | No clinical efficacy demonstrated | [4] |

| BIA 10-2474 | Phase I | Pain | Trial suspended due to severe adverse events | [4][10] |

| JNJ-42165279 | Phase II | - | Suspended as a precautionary measure | [4] |

| MK-4409 | Clinical Trial | - | No adverse effects reported | [11] |

| V158866 | Clinical Trial | - | No adverse effects reported | [11] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of FAAH inhibitor validation.

Caption: FAAH Signaling Pathway and Point of Inhibition.

Caption: A Typical Experimental Workflow for FAAH Inhibitor Validation.

Caption: Rationale for FAAH Inhibition as a Therapeutic Strategy.

Detailed Experimental Protocols

A critical component of target validation is the use of robust and reproducible experimental methods. Below are detailed protocols for key assays cited in FAAH inhibitor research.

FAAH Enzyme Activity Assay (In Vitro)

Objective: To determine the in vitro potency (e.g., IC50) of a test compound against FAAH.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH substrate: N-arachidonoyl-[ethanolamine-1,2-¹⁴C] (¹⁴C-AEA) or a fluorogenic substrate like arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

-

Assay buffer: e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA.

-

Test compound (this compound) dissolved in DMSO.

-

Scintillation cocktail (for radiometric assay) or a fluorescence plate reader.

Procedure (Radiometric Assay):

-

Prepare serial dilutions of the test compound in DMSO.

-

In a microtiter plate, add the assay buffer, the test compound dilution (or DMSO for control), and the recombinant FAAH enzyme.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the ¹⁴C-AEA substrate.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.

-

Terminate the reaction by adding an acidic stop solution (e.g., 1:1 chloroform:methanol).

-

Separate the aqueous phase (containing the hydrolyzed ¹⁴C-ethanolamine) from the organic phase (containing the unreacted ¹⁴C-AEA) by centrifugation.

-

Measure the radioactivity in an aliquot of the aqueous phase using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Activity-Based Protein Profiling (ABPP) for Selectivity

Objective: To assess the selectivity of an FAAH inhibitor across the entire serine hydrolase superfamily in a native biological system.

Materials:

-

Tissue or cell proteomes (e.g., mouse brain homogenate).

-

Test compound (this compound).

-

Activity-based probe: A fluorophosphonate probe (e.g., FP-rhodamine) that covalently labels the active site of serine hydrolases.

-

SDS-PAGE gels and fluorescence gel scanner.

Procedure:

-

Treat the proteome with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

-

Add the FP-rhodamine probe to the treated proteomes and incubate to allow for labeling of active serine hydrolases.

-

Quench the labeling reaction.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled hydrolases using a fluorescence gel scanner.

-

Inhibition of a specific hydrolase is observed as a decrease in the intensity of its corresponding fluorescent band. The selectivity of the inhibitor is determined by its ability to block the labeling of FAAH without affecting the labeling of other serine hydrolases.

Animal Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo efficacy of an FAAH inhibitor in reducing inflammatory pain.

Materials:

-

Rodents (e.g., rats or mice).

-

Test compound (this compound) formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

-

Carrageenan solution (e.g., 1% in saline).

-

Paw volume measurement device (plethysmometer) or calipers.

-

Device for measuring thermal or mechanical hyperalgesia (e.g., Hargreaves apparatus, von Frey filaments).

Procedure:

-

Administer the test compound or vehicle to the animals at a predetermined time before the inflammatory insult.

-

Induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of one hind paw.

-

Measure the paw volume (edema) at regular intervals post-carrageenan injection.

-

Assess pain sensitivity (thermal or mechanical hyperalgesia) in the inflamed and contralateral paws at the same time points.

-

Compare the paw volume and pain sensitivity measurements between the compound-treated and vehicle-treated groups to determine the anti-inflammatory and analgesic effects of the FAAH inhibitor.

Conclusion and Future Directions

The validation of FAAH as a therapeutic target is supported by a substantial body of preclinical evidence demonstrating the analgesic, anxiolytic, and anti-inflammatory effects of its inhibitors. The mechanism of action, centered on the enhancement of endogenous anandamide signaling, offers a promising therapeutic window that may avoid the side effects of direct cannabinoid receptor agonists.

However, the clinical development of FAAH inhibitors has been met with mixed success. While some compounds have shown efficacy for specific indications like cannabis withdrawal, others have failed to demonstrate efficacy for chronic pain conditions.[2][4] The tragic outcome of the BIA 10-2474 Phase I trial underscores the critical importance of thorough preclinical safety and selectivity profiling.[4][10] It is speculated that the severe adverse events may have resulted from off-target effects specific to that molecule rather than a class-wide effect of FAAH inhibition.[4]

Future research should focus on the development of highly selective and well-characterized FAAH inhibitors. A deeper understanding of the differential roles of FAAH in various tissues and pathological states, coupled with robust preclinical and clinical study designs, will be essential to unlock the full therapeutic potential of targeting this enzyme. The continued exploration of this target holds promise for the development of novel treatments for a range of neurological and inflammatory disorders.

References

- 1. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What failed BIA 10–2474 Phase I clinical trial? Global speculations and recommendations for future Phase I trials - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of FAAH Inhibitor 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the fatty acid amide family of signaling lipids, including the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn modulates various physiological processes such as pain, inflammation, and anxiety. Consequently, FAAH has emerged as a promising therapeutic target for the development of novel analgesics, anti-inflammatory agents, and anxiolytics without the psychoactive side effects associated with direct cannabinoid receptor agonists.

This technical guide provides a comprehensive overview of the in vitro characterization of FAAH inhibitor 1 , also identified as Benzothiazole analog 3 . This potent and selective inhibitor serves as a valuable research tool for studying the therapeutic potential of FAAH inhibition.

Data Presentation

The in vitro potency and selectivity of this compound have been quantitatively determined through a series of enzymatic and profiling assays. The key data are summarized in the tables below for clear comparison.

Table 1: Inhibitory Potency of this compound

| Compound | Target | IC50 (nM) | Inhibition Type |

| This compound (Benzothiazole analog 3) | Fatty Acid Amide Hydrolase (FAAH) | 18 ± 8[1] | Reversible[2][3] |

Table 2: Selectivity Profile of this compound

| Profiling Method | Tissues/System | Off-Target Activity (Serine Hydrolases) |

| Activity-Based Protein Profiling (ABPP)[2] | Rat Tissues | No off-target activity observed |

Experimental Protocols

Detailed methodologies for the key experiments involved in the in vitro characterization of this compound are provided below. These protocols are based on established methods for assessing FAAH inhibition and selectivity.

FAAH Activity Assay (Fluorometric Method)

This assay is a common method for determining the inhibitory potency of compounds against FAAH. It utilizes a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product.

a. Materials and Reagents:

-

FAAH enzyme source (e.g., rat brain microsomes or recombinant human FAAH)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

This compound (stock solution in DMSO)

-

Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

b. Procedure:

-

Prepare serial dilutions of this compound in FAAH Assay Buffer.

-

In a 96-well microplate, add the FAAH enzyme preparation to each well.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the FAAH substrate (AAMCA) to all wells.

-

Immediately measure the fluorescence intensity kinetically over a period of 10-60 minutes at 37°C.

-

The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

c. Data Analysis (IC50 Determination):

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of FAAH activity.[4]

Selectivity Profiling (Activity-Based Protein Profiling - ABPP)

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.

a. Materials and Reagents:

-

Rat tissue homogenates (e.g., brain, liver, kidney)

-

This compound

-

Broad-spectrum serine hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine)

-

SDS-PAGE reagents and equipment

-

Fluorescence gel scanner

b. Procedure:

-

Pre-incubate the tissue homogenates with varying concentrations of this compound or vehicle (DMSO) for a specified time at 37°C.

-

Add the FP-rhodamine probe to the samples and incubate to allow for covalent labeling of the active site serine of active hydrolases.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Scan the gel using a fluorescence scanner to visualize the labeled serine hydrolases.

c. Data Analysis:

-

Compare the fluorescence intensity of the protein bands in the inhibitor-treated lanes to the vehicle-treated lane.

-

A decrease in the intensity of a specific band indicates that the inhibitor has bound to and inhibited that particular serine hydrolase.

-

For this compound, the high selectivity is confirmed by the observation that only the band corresponding to FAAH shows a significant decrease in fluorescence intensity, with other serine hydrolase bands remaining unaffected.[2]

Mandatory Visualization

FAAH Signaling Pathway and Inhibition

The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by this compound.

Caption: FAAH signaling pathway and its inhibition by this compound.

Experimental Workflow for In Vitro Characterization

The logical flow of experiments for the in vitro characterization of this compound is depicted below.

Caption: Experimental workflow for in vitro characterization of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. courses.edx.org [courses.edx.org]

In-Depth Pharmacological Profile of FAAH Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of FAAH Inhibitor 1 (CAS 326866-17-5), a novel, potent, and selective reversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibition of FAAH represents a promising therapeutic strategy for a variety of conditions, including anxiety, pain, and inflammatory disorders. This document details the inhibitor's mechanism of action, potency, selectivity, and the experimental methodologies used for its characterization.

Introduction

The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. Fatty Acid Amide Hydrolase (FAAH) is a central component of this system, terminating the signaling of the endocannabinoid anandamide (AEA) and other related lipid signaling molecules. By inhibiting FAAH, the endogenous levels of these signaling lipids are elevated, leading to enhanced activation of cannabinoid receptors and other downstream targets. This indirect modulation of the endocannabinoid system is an attractive therapeutic approach, potentially avoiding the side effects associated with direct cannabinoid receptor agonists.

This compound, with the chemical name N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide, has emerged as a significant research tool and potential therapeutic lead due to its high potency and selectivity.

Mechanism of Action

This compound acts as a reversible inhibitor of the FAAH enzyme. A time-dependent preincubation study of this compound was consistent with it being a reversible inhibitor[]. This mechanism of action is characterized by the inhibitor binding to the enzyme's active site, thereby preventing the hydrolysis of its natural substrates like anandamide. Molecular modeling suggests that compounds like this compound may act as transition-state analogues, forming hydrogen bonds with catalytic residues within the FAAH active site and mimicking the charge distribution of the tetrahedral transition state of the substrate hydrolysis[].

Signaling Pathway

The inhibition of FAAH by this compound leads to an accumulation of anandamide in the synaptic cleft and surrounding tissues. This elevated anandamide can then bind to and activate cannabinoid receptors, primarily CB1 receptors in the central nervous system and CB2 receptors in the periphery, as well as other targets like TRPV1 channels. This enhanced signaling cascade is responsible for the potential therapeutic effects of the inhibitor.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity.

| Parameter | Species | Value | Notes |

| IC50 | Human | 18 ± 8 nM | Potency for inhibiting FAAH activity. |

| Selectivity | Rat | >1000-fold | Highly selective for FAAH over other serine hydrolases. |

| Mechanism | - | Reversible | Non-covalent interaction with the enzyme. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are the protocols for the key experiments used to characterize this compound.

Fluorometric FAAH Inhibition Assay

This assay is used to determine the potency of inhibitors against FAAH.

Principle: The assay measures the enzymatic activity of FAAH by monitoring the hydrolysis of a fluorogenic substrate, which releases a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.

Materials:

-

Recombinant human FAAH enzyme

-

FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Fluorogenic FAAH substrate (e.g., anandamide coupled to a fluorophore)

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add a fixed amount of FAAH enzyme to each well of the microplate.

-

Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic read).

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a whole class of enzymes in a complex biological sample.

Principle: This method utilizes an activity-based probe that covalently binds to the active site of a specific class of enzymes (e.g., serine hydrolases). By pre-incubating the sample with the test inhibitor, the probe will only label enzymes that are not blocked by the inhibitor. The labeled enzymes can then be detected and quantified.

Materials:

-

Rat brain tissue homogenate

-

This compound

-

Activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin)

-

SDS-PAGE gels and imaging system (for fluorescent probes) or streptavidin beads and mass spectrometer (for biotinylated probes)

Procedure:

-

Prepare rat brain tissue homogenates.

-

Pre-incubate aliquots of the homogenate with varying concentrations of this compound for 30 minutes at 37°C.

-

Add the activity-based probe to the samples and incubate for another 30 minutes.

-

Quench the labeling reaction by adding a reducing sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled serine hydrolases using a fluorescence gel scanner.

-

The disappearance of a band corresponding to FAAH at a certain inhibitor concentration indicates successful target engagement. The absence of changes in other bands indicates high selectivity.

In Vivo Pharmacology and Pharmacokinetics

Currently, there is limited publicly available data on the in vivo efficacy and pharmacokinetic profile of this compound (CAS 326866-17-5). Further studies are required to characterize its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its therapeutic effects in animal models of disease.

Conclusion

This compound is a potent and selective reversible inhibitor of Fatty Acid Amide Hydrolase. Its well-defined mechanism of action and high selectivity make it a valuable tool for preclinical research into the therapeutic potential of FAAH inhibition. The experimental protocols detailed herein provide a foundation for further investigation into its pharmacological properties. Future studies focusing on its in vivo pharmacology and pharmacokinetics will be critical in determining its potential for clinical development.

References

A Comprehensive Technical Guide to the Structural Activity Relationship of FAAH Inhibitor OL-135 Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural activity relationships (SAR) of analogs based on the potent fatty acid amide hydrolase (FAAH) inhibitor, OL-135. It includes quantitative data on inhibitor potency, detailed experimental methodologies, and visualizations of key pathways and workflows to support research and development in this area.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the endocannabinoid system.[1][2][3] It is primarily responsible for the degradation of a class of bioactive lipids called N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[2] Genetic or pharmacological inhibition of FAAH leads to elevated levels of AEA, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2).[5][6] This mechanism has shown potential for producing analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[6]

OL-135 is a well-characterized, potent, and reversible inhibitor of FAAH, with a reported Ki value of 4.7 nM.[7] Its discovery has spurred extensive research into the development of FAAH inhibitors as therapeutic agents.[7] This guide focuses on the SAR of OL-135 and its analogs, providing insights into the structural modifications that influence its inhibitory potency and selectivity.

The FAAH Signaling Pathway

FAAH is a key regulator of the endocannabinoid system. Its inhibition leads to an accumulation of anandamide (AEA), which then acts on cannabinoid receptors, primarily CB1 and CB2. The activation of these G-protein coupled receptors initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, ultimately modulating neurotransmitter release.[8]

Structural Activity Relationship (SAR) of OL-135 Analogs

Systematic SAR studies on OL-135 have explored modifications to three main regions of the molecule: the C2 acyl side chain, the central α-ketoheterocycle, and the substituents on the central heterocycle.[7] These studies have been crucial in optimizing both the potency and selectivity of these inhibitors.

The Central α-Ketoheterocycle

The electrophilic character of the ketone in the α-ketoheterocycle structure is critical for FAAH activity.[6] This moiety is believed to form a reversible covalent hemiketal intermediate with the catalytic serine residue (Ser241) in the FAAH active site.[9][10] The electron-withdrawing properties of the attached heterocycle, such as an oxazole, enhance the electrophilicity of the carbonyl group, thereby improving inhibitory potency.[9][11]

C2 Acyl Side Chain Modifications

The long acyl side chain of OL-135 mimics the natural substrate, anandamide, and occupies a hydrophobic channel in the FAAH enzyme. Modifications to this chain have shown that its length and conformation are important for activity. Introducing conformational constraints, such as by removing rotatable bonds or adding π-unsaturation, has been explored to improve the drug-like properties of these inhibitors.[6]

Substitutions on the Oxazole Ring

Studies exploring substitutions at the C4 and C5 positions of the central oxazole ring have revealed significant impacts on both potency and selectivity.[7] A key finding was that incorporating a 2-pyridyl group at the C5 position of the 2-ketooxazole dramatically enhances binding affinity and selectivity for FAAH.[7] This is attributed to the formation of a hydrogen-bonded array between the pyridyl nitrogen and residues Lys142 and Thr236 in the enzyme's active site.[7]

Quantitative SAR Data

The following table summarizes the inhibitory potency of OL-135 and related compounds, highlighting the effects of key structural modifications.

| Compound | Description | FAAH Inhibition (IC50 or Ki) | Selectivity | Reference |

| OL-135 | Parent α-ketooxazole compound | Ki = 4.7 nM | >60-fold selective over related hydrolases | [7] |

| URB597 | O-aryl carbamate inhibitor | IC50 = 4.6 nM | Highly selective | [6] |

| PF-3845 | Piperidine urea-based irreversible inhibitor | kinact/Ki = 14,310 M−1s−1 | Highly selective | [6] |

| Pyridyl Oxadiazole 13 | Analog of OL-135 with a pyridyl oxadiazole core | Ki = 0.29 nM | >10,000-fold selective for FAAH over KIAA1363 | [6] |

Experimental Protocols

The characterization of FAAH inhibitors relies on robust and reproducible assays. The most common method is a fluorescence-based inhibitor screening assay.

Fluorometric Assay for FAAH Activity and Inhibition

This assay provides a convenient method for screening FAAH inhibitors by measuring the hydrolysis of a fluorogenic substrate.[2][12]

-

Principle: The assay utilizes a non-fluorescent substrate, such as AMC-arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[2][8] The rate of increase in fluorescence is directly proportional to FAAH activity, and a reduction in this rate in the presence of a test compound indicates inhibition.

-

Materials and Reagents:

-

FAAH enzyme source (e.g., human recombinant, rat brain homogenate)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]

-

FAAH Substrate: AMC-arachidonoyl amide

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

Known FAAH inhibitor for positive control (e.g., JZL 195)[2]

-

96-well microplate (opaque, white or black)

-

Fluorescence plate reader

-

-

Protocol:

-

Preparation: Prepare serial dilutions of the test inhibitor compounds. Dilute the FAAH enzyme stock to the desired concentration in cold FAAH Assay Buffer.

-

Reaction Setup: To the wells of a 96-well plate, add the following:

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 37°C.[2]

-

Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.[2]

-

Measurement: Immediately place the plate in a fluorescence reader pre-set to 37°C. Measure the fluorescence kinetically over a period of 30-60 minutes, with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[2][13]

-

Data Analysis:

-

Determine the initial rate of reaction (Vo) from the linear portion of the kinetic curve for each well.

-

Subtract the rate of the background wells from all other wells.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 100% activity (vehicle) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

-

Conclusion

The structural activity relationship of OL-135 analogs has been extensively investigated, providing a clear roadmap for the design of potent and selective FAAH inhibitors. Key takeaways include the critical role of the electrophilic α-keto group for reversible covalent inhibition, the importance of an optimized acyl side chain for occupying the hydrophobic pocket, and the significant potency enhancement achieved by introducing a C5-pyridyl substituent capable of hydrogen bonding with the enzyme's active site. This knowledge continues to guide the development of novel FAAH inhibitors with improved pharmacokinetic properties and therapeutic potential for a range of disorders, including pain, anxiety, and inflammation.

References

- 1. FAAH | Rupa Health [rupahealth.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]

- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. caymanchem.com [caymanchem.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the FAAH Inhibitor Binding Site on the FAAH Enzyme

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding interactions between inhibitors and the fatty acid amide hydrolase (FAAH) enzyme. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the enzyme's active site, inhibitor binding mechanisms, and the experimental methodologies used to characterize these interactions.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty acid amide hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as fatty acid amides.[1] This family of signaling molecules includes the endogenous cannabinoid anandamide (AEA), the anti-inflammatory lipid palmitoylethanolamide (PEA), and the sleep-inducing oleamide. By hydrolyzing these signaling lipids, FAAH regulates a wide array of physiological processes, including pain, inflammation, anxiety, and mood. As such, FAAH has emerged as a significant therapeutic target for the development of novel analgesics, anxiolytics, and anti-inflammatory agents.[1]

The inhibition of FAAH leads to an increase in the endogenous levels of anandamide and other fatty acid amides, thereby potentiating their effects at their respective receptors, such as the cannabinoid receptors CB1 and CB2. This indirect modulation of the endocannabinoid system offers a promising therapeutic strategy with the potential for fewer side effects compared to direct receptor agonists.

The FAAH Enzyme Active Site and Catalytic Mechanism

The FAAH enzyme possesses a unique catalytic triad composed of Ser241, Ser217, and Lys142, which is distinct from the typical Ser-His-Asp triad found in many other serine hydrolases.[2] Ser241 acts as the catalytic nucleophile, initiating the hydrolysis of the substrate's amide bond. The catalytic mechanism involves the deprotonation of Ser241 by the Lys142/Ser217 pair, followed by the nucleophilic attack of the activated Ser241 on the carbonyl carbon of the fatty acid amide substrate. This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" formed by the backbone amides of residues Ile238, Gly239, and Gly240. The intermediate then collapses, releasing the amine product and forming a transient acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.

FAAH Inhibitor Binding and Mechanism of Action

FAAH inhibitors can be broadly classified into two main categories: reversible and irreversible. Both types of inhibitors target the catalytic Ser241 residue within the active site.

-

Irreversible Inhibitors: These inhibitors, which include classes like carbamates (e.g., URB597) and ureas (e.g., PF-3845), form a stable covalent bond with the catalytic Ser241. This is typically achieved through carbamylation of the serine residue, rendering the enzyme inactive.[3][4]

-

Reversible Inhibitors: This category includes compounds like α-ketoheterocycles (e.g., OL-135). These inhibitors also form a covalent bond with Ser241, but this bond is a reversible hemiketal linkage. They effectively act as transition-state analogs, mimicking the tetrahedral intermediate of the enzymatic reaction.[4][5][6]

The binding of these inhibitors is further stabilized by interactions with other residues within the FAAH active site, including the acyl chain-binding pocket and the cytosolic port.

Quantitative Data on FAAH Inhibitors

The following table summarizes the binding affinities of several well-characterized FAAH inhibitors.

| Inhibitor | Class | Mechanism | IC50 (nM) | Ki (nM) | Species | Reference |

| URB597 | Carbamate | Irreversible | 4.6 | - | Rat | [1] |

| PF-3845 | Urea | Irreversible | - | - | Human/Rat | [4] |

| OL-135 | α-Ketoheterocycle | Reversible | - | 4.7 | Rat | [7] |

| PF-750 | Urea | Irreversible | 16.2 | - | Human | [4] |

| BMS-469908 | Carbamate | Reversible | - | - | Human | [8] |

| LY-2183240 | Urea | Irreversible | 12 | - | Human | [8] |

Experimental Protocols

FAAH Activity Assay (Fluorometric)

This protocol describes a common method for measuring FAAH activity using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH fluorogenic substrate (e.g., arachidonoyl 7-amino, 4-methyl coumarin amide - AAMCA)

-

Test inhibitor compound

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.

-

Add the FAAH enzyme solution to each well of the 96-well plate.

-

Add the diluted inhibitor solutions or vehicle control to the respective wells.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for enzyme-inhibitor interaction.

-

Initiate the reaction by adding the AAMCA substrate to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 465 nm.

-

Monitor the fluorescence kinetically over a set period (e.g., 30 minutes).

-

Calculate the rate of reaction and determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.[8][9]

Co-crystallization of FAAH with an Inhibitor

This protocol provides a general outline for obtaining co-crystals of FAAH with an inhibitor for X-ray crystallographic analysis.

Materials:

-

Purified, concentrated FAAH protein (e.g., 25 mg/mL)

-

Inhibitor compound

-

Crystallization buffer (e.g., 100 mM MES pH 5.5, 100 mM NaCl, 25% PEG 400)

-

Additives (e.g., xylitol, detergents like n-decyl-β-d-maltoside)

-

Crystallization plates (e.g., 24-well sitting or hanging drop plates)

Procedure:

-

Incubate the purified FAAH protein with a molar excess of the inhibitor to ensure complex formation.

-

Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).

-

In a typical sitting drop setup, mix a small volume (e.g., 1 µL) of the protein-inhibitor complex with an equal volume of the crystallization buffer on a post in the well of the crystallization plate. The well contains a larger volume (e.g., 500 µL) of the crystallization buffer as the reservoir.

-

Seal the wells to allow for vapor equilibration. Water will slowly evaporate from the drop, increasing the concentration of the protein-inhibitor complex and precipitant, which can lead to crystal formation.

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.

-

Once crystals of suitable size and quality are obtained, they can be harvested for X-ray diffraction analysis.[2]

Site-Directed Mutagenesis of FAAH Catalytic Residues

This protocol outlines the general steps for introducing a mutation (e.g., Ser241 to Ala) into the FAAH gene using a PCR-based method.

Materials:

-

Plasmid DNA containing the FAAH gene

-

Mutagenic primers containing the desired mutation (e.g., changing the serine codon to an alanine codon)

-

High-fidelity DNA polymerase (e.g., Pfu polymerase)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design a pair of complementary mutagenic primers that contain the desired nucleotide change to convert Ser241 to Alanine. The mutation should be located in the middle of the primers.

-

Perform a PCR reaction using the FAAH plasmid as a template and the mutagenic primers. The reaction will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.

-

The PCR cycling parameters should be optimized for the specific primers and plasmid, typically involving a denaturation step, an annealing step at a temperature appropriate for the primers, and an extension step.

-

Following PCR, digest the reaction mixture with the DpnI restriction enzyme. DpnI specifically cleaves methylated DNA, which includes the parental template plasmid, leaving the newly synthesized, unmethylated, and mutated plasmids intact.

-

Transform the DpnI-treated plasmid DNA into competent E. coli cells.

-

Select for transformed cells, typically using antibiotic resistance conferred by the plasmid.

-

Isolate plasmid DNA from individual colonies and sequence the FAAH gene to confirm the presence of the desired mutation and the absence of any unintended mutations.[10][11]

Visualizations

Signaling Pathway

Caption: Endocannabinoid signaling pathway involving FAAH.

Experimental Workflow

Caption: High-throughput screening workflow for FAAH inhibitors.

Logical Relationship

Caption: Logical diagram of FAAH covalent inhibition by a carbamate.

References

- 1. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Binding and Inactivation Mechanism of a Humanized Fatty Acid Amide Hydrolase by α-Ketoheterocycle Inhibitors Revealed from Co-Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Binding and inactivation mechanism of a humanized fatty acid amide hydrolase by alpha-ketoheterocycle inhibitors revealed from cocrystal structures. | Semantic Scholar [semanticscholar.org]

- 8. A fluorescence-based assay for fatty acid amide hydrolase compatible with high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A high throughput fluorescent assay for measuring the activity of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An efficient one-step site-directed and site-saturation mutagenesis protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-throughput Site-directed Scanning Mutagenesis Using a Two-fragment PCR Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Endocannabinoid System Under Magnification: A Technical Guide to Endogenous Substrates Modulated by FAAH Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate interplay between Fatty Acid Amide Hydrolase (FAAH) and its endogenous substrates, with a specific focus on the modulatory effects of FAAH inhibitor 1. By preventing the degradation of key bioactive lipids, FAAH inhibitors offer a promising therapeutic avenue for a range of disorders, including pain, anxiety, and inflammation.[1][2] This document provides a comprehensive overview of the primary endogenous substrates affected by FAAH inhibition, detailed quantitative data on their accumulation, and the experimental methodologies employed for their analysis.

Core Endogenous Substrates and Their Modulation

FAAH is a serine hydrolase responsible for the breakdown of a class of bioactive lipids known as N-acylethanolamines (NAEs).[3] Inhibition of this enzyme leads to a significant elevation in the levels of its primary substrates. The most well-characterized of these are:

-

Anandamide (AEA): An endogenous cannabinoid that acts as a partial agonist for CB1 and CB2 receptors, playing a crucial role in pain sensation, mood, and memory.[1]

-

Palmitoylethanolamide (PEA): An anti-inflammatory and analgesic lipid that does not bind to classical cannabinoid receptors but is known to have "entourage" effects, potentiating the activity of other endocannabinoids.[4][5]

-

Oleoylethanolamide (OEA): A regulator of satiety and fat metabolism, acting primarily through peroxisome proliferator-activated receptor alpha (PPAR-α).[6]

Inhibition of FAAH leads to a significant and sustained increase in the tissue and plasma levels of these NAEs.

Quantitative Effects of FAAH Inhibition on Endogenous Substrates

The following tables summarize the quantitative changes observed in key endogenous substrates following the administration of various FAAH inhibitors in preclinical models. These data highlight the magnitude and tissue-specificity of FAAH inhibition.

Table 1: Effects of FAAH Inhibitor URB597 on Endogenous Substrate Levels

| Species | Tissue/Fluid | Substrate | Dose | Fold Increase (vs. Vehicle) | Reference |

| Rat | Brain | Anandamide | 0.3 mg/kg | ~9-fold | Fegley et al., 2005 |

| Rat | Brain | Palmitoylethanolamide | 0.3 mg/kg | ~3-fold | Fegley et al., 2005 |

| Rat | Brain | Oleoylethanolamide | 0.3 mg/kg | ~3-fold | Fegley et al., 2005 |

| Squirrel Monkey | Brain | Anandamide | 0.3 mg/kg, i.v. | Significant increase | [7] |

| Squirrel Monkey | Brain | Oleoylethanolamide | 0.3 mg/kg, i.v. | Significant increase | [7] |

Table 2: Effects of FAAH Inhibitor PF-3845 on Endogenous Substrate Levels

| Species | Tissue/Fluid | Substrate | Dose | Fold Increase (vs. Vehicle) | Reference |

| Mouse | Brain | Anandamide | 10 mg/kg, i.p. | ~10-fold | Ahn et al., 2009 |

| Mouse | Brain | Palmitoylethanolamide | 10 mg/kg, i.p. | ~2-fold | Ahn et al., 2009 |

| Mouse | Brain | Oleoylethanolamide | 10 mg/kg, i.p. | ~2-fold | Ahn et al., 2009 |

| Mouse | Spinal Cord | Anandamide | 10 mg/kg | Significant increase | [8] |

Table 3: Effects of Other FAAH Inhibitors on Endogenous Substrate Levels

| Species | Tissue/Fluid | Inhibitor | Dose | Substrate | Fold Increase (vs. Vehicle) | Reference |

| Rat | Brain | AM3506 | 1 mg/kg, i.p. | Anandamide | >2-fold | [9] |

| Mouse | Plasma | ARN272 | 1 mg/kg, i.p. | Anandamide | Significant increase | [10] |

Signaling Pathways and Experimental Workflows

To understand the downstream consequences of FAAH inhibition and the methodologies used to quantify its effects, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.

Caption: FAAH-mediated degradation of Anandamide and its inhibition.

The diagram above illustrates the canonical role of FAAH in terminating anandamide signaling. AEA is synthesized "on-demand" in the postsynaptic neuron and travels retrogradely to activate presynaptic CB1 receptors. In the postsynaptic neuron, FAAH rapidly hydrolyzes AEA. FAAH inhibitors block this degradation, leading to increased AEA levels and enhanced CB1 receptor activation.

Caption: Workflow for quantifying endogenous substrates.

This workflow outlines the key steps involved in measuring endogenous substrate levels following FAAH inhibitor treatment. The process begins with sample collection, followed by lipid extraction and purification, and culminates in sensitive quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Detailed Experimental Protocols

Accurate quantification of NAEs is critical for evaluating the efficacy of FAAH inhibitors. The following provides a generalized protocol based on commonly cited methodologies.[11][12][13][14][15]

Sample Preparation

-

Tissue Collection: Tissues (e.g., brain, liver) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C to prevent enzymatic degradation of lipids.

-

Homogenization and Lipid Extraction:

-

Frozen tissue is weighed and homogenized in a solvent mixture, typically chloroform:methanol:water (2:1:1 v/v/v), often containing internal standards (deuterated analogs of the NAEs of interest) for accurate quantification.

-

The mixture is vortexed and centrifuged to separate the organic and aqueous layers.

-

The lower organic phase containing the lipids is collected. This extraction process is often repeated to ensure complete recovery.

-

-

Solid-Phase Extraction (SPE):

-

The lipid extract is dried under a stream of nitrogen and reconstituted in a minimal volume of a suitable solvent.

-

The sample is loaded onto an SPE cartridge (e.g., C18) to remove interfering substances.

-

The cartridge is washed with a low-polarity solvent, and the NAEs are then eluted with a more polar solvent, such as ethyl acetate or acetonitrile.

-

The eluate is dried down and reconstituted in the mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Quantification

-

Chromatographic Separation:

-

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used.

-

Column: A reverse-phase C18 column is typically employed to separate the different NAE species.

-

Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile with formic acid) is used to elute the analytes.

-

-

Mass Spectrometric Detection:

-

Instrumentation: A triple quadrupole mass spectrometer is used for its high sensitivity and selectivity.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed, where specific precursor-to-product ion transitions for each analyte and internal standard are monitored. This provides a high degree of specificity and reduces background noise.

-

-

Quantification:

-

A standard curve is generated using known concentrations of authentic NAE standards.

-

The concentration of each NAE in the biological sample is determined by comparing the peak area ratio of the analyte to its corresponding deuterated internal standard against the standard curve. Results are typically expressed as pmol/g of tissue or pmol/mL of plasma.

-

Conclusion

This compound represents a targeted approach to augmenting the endogenous cannabinoid system by preventing the degradation of key signaling lipids like anandamide, palmitoylethanolamide, and oleoylethanolamide. The quantitative data presented demonstrate the robust elevation of these substrates following FAAH inhibition. The detailed experimental protocols provide a framework for the accurate and reproducible measurement of these changes, which is essential for the continued development and evaluation of this promising class of therapeutic agents. The provided diagrams offer a clear visualization of the underlying biological pathways and the analytical processes used in this field of research.

References

- 1. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Portal [weizmann.esploro.exlibrisgroup.com]

- 6. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of plasma N-acylethanolamine levels and physiological parameters by dietary fatty acid composition in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lipidmaps.org [lipidmaps.org]

- 13. Fatty Acid-Derived N-acylethanolamines Dietary Supplementation Attenuates Neuroinflammation and Cognitive Impairment in LPS Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pitfalls in the sample preparation and analysis of N-acylethanolamines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments Using FAAH Inhibitor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets.[1][2] This mechanism of action has positioned FAAH inhibitors as promising therapeutic agents for a variety of conditions, including pain, anxiety, and inflammatory disorders, potentially offering the benefits of cannabinoid receptor activation without the undesirable side effects associated with direct-acting agonists.[1][3][4]

These application notes provide a comprehensive overview of the in vivo experimental protocols for a representative FAAH inhibitor, referred to herein as "FAAH Inhibitor 1." The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the pharmacological properties of similar compounds.

Mechanism of Action

FAAH inhibitors block the degradation of anandamide and other N-acylethanolamines (NAEs), leading to their accumulation and enhanced signaling.[2][5] This potentiation of endogenous cannabinoid tone is the primary mechanism through which FAAH inhibitors exert their analgesic, anxiolytic, and anti-inflammatory effects.[4][6] The enzyme is a serine hydrolase, and many inhibitors act by covalently modifying the active site serine residue.[1]

Signaling Pathway

The inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 and CB2. This activation triggers downstream signaling cascades, including the modulation of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) pathways, such as the extracellular signal-regulated kinase (ERK) pathway.[7]

Caption: Signaling pathway of FAAH inhibition.

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is crucial for designing in vivo efficacy studies. The following table summarizes key pharmacokinetic parameters for representative FAAH inhibitors from the literature.

| Parameter | URB597 | PF-04457845 | V158866 |

| Administration Route | Intraperitoneal (i.p.), Oral (p.o.) | Oral (p.o.) | Oral (p.o.) |

| Animal Model | Rat, Mouse | Rat, Mouse, Dog | Human |

| Tmax (Median) | - | - | 1.5 - 2.5 h[3] |

| Terminal Elimination Half-life (Mean) | - | - | 5.4 - 11.2 h[3] |

| Oral Bioavailability | - | Excellent in mice, rats, and dogs[1] | - |

In Vivo Experimental Protocols

The following protocols are detailed methodologies for key in vivo experiments to assess the efficacy of this compound.

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

Detailed Protocol 1: Assessment of Analgesic Effects in the Formalin Test

Objective: To evaluate the anti-nociceptive effects of this compound in a model of persistent inflammatory pain.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound

-

Vehicle (e.g., 5% DMSO, 5% Tween 80 in saline)[5]

-

5% Formalin solution

-

Observation chambers with mirrors

Procedure:

-

Acclimation: Acclimate rats to the observation chambers for 30 minutes daily for 3 days prior to the experiment.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before formalin injection (e.g., 60 minutes). A range of doses should be tested to determine a dose-response relationship. For example, doses for the FAAH inhibitor BMS-1 have been tested at 20 mg/kg, i.v.[1]

-

Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation: Immediately place the rat back into the observation chamber. Record the total time the animal spends licking, biting, or flinching the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).

-

Data Analysis: Compare the nociceptive behaviors between the this compound-treated groups and the vehicle-treated group. A significant reduction in the duration of these behaviors in the late phase is indicative of an analgesic effect.

| FAAH Inhibitor | Animal Model | Dose | Route | Analgesic Effect in Formalin Test |

| BMS-1 | Rat | 20 mg/kg | i.v. | Significant effect in persistent pain model[1] |

| OL-135 | Mouse | ED50 = 7.5 mg/kg (Phase 2) | i.p. | Analgesic effects in phase 1 and 2[4] |

Detailed Protocol 2: Evaluation of Anxiolytic-like Effects in the Elevated Plus Maze

Objective: To assess the potential anxiolytic effects of this compound.

Materials:

-

Male C57BL/6 mice (25-30 g)

-

This compound

-

Vehicle

-

Elevated plus maze apparatus

Procedure:

-

Acclimation: Handle mice for 5 minutes daily for 3 days prior to testing.

-

Drug Administration: Administer this compound or vehicle (e.g., i.p.) 30-60 minutes before the test.

-

Test Procedure: Place the mouse in the center of the elevated plus maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes.

-

Data Recording: Record the number of entries into and the time spent in the open and closed arms using an automated tracking system.

-

Data Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

| FAAH Inhibitor | Animal Model | Dose | Route | Anxiolytic Effect |

| URB597 | Rodent | - | - | Anxiolytic phenotypes observed[4] |

Detailed Protocol 3: Pharmacodynamic Assessment of FAAH Inhibition

Objective: To measure the in vivo inhibition of FAAH activity and the corresponding increase in anandamide levels following administration of this compound.

Materials:

-

Rodents (rats or mice)

-

This compound

-

Vehicle

-

Tissue homogenization buffer

-

Reagents for FAAH activity assay (e.g., radiolabeled anandamide)

-

LC-MS/MS for anandamide quantification

Procedure:

-

Drug Administration: Administer a single dose of this compound or vehicle to a cohort of animals.

-

Tissue Collection: At various time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize the animals and rapidly collect tissues of interest (e.g., brain, liver).

-

Tissue Processing: Homogenize the tissues in an appropriate buffer on ice.

-

FAAH Activity Assay: Determine FAAH activity in the tissue homogenates by measuring the hydrolysis of a labeled substrate (e.g., [³H]anandamide).[8] Inhibition is calculated relative to the vehicle-treated control group.

-

Anandamide Quantification: Extract lipids from a separate aliquot of the tissue homogenate and quantify anandamide levels using a validated LC-MS/MS method.

-

Data Analysis: Correlate the degree of FAAH inhibition with the fold-increase in anandamide levels over time.

| FAAH Inhibitor | Animal Model | Dose | Route | FAAH Inhibition & Anandamide Elevation |

| URB597 | Rat | - | - | Almost complete FAAH inhibition, elevated brain anandamide levels[1] |

| PF-3845 | Mouse | 10 mg/kg | i.p. | Rapid and complete inactivation of brain FAAH, raised brain anandamide levels for up to 24 hrs[9] |

| JNJ-1661010 | - | 20 mg/kg | i.p. | Potent inhibition of brain FAAH and elevation of anandamide[1] |

Conclusion

The provided protocols and data offer a foundational framework for the in vivo evaluation of FAAH inhibitors. Researchers should adapt these methodologies to their specific research questions and the characteristics of their test compounds. Careful consideration of dose selection, administration route, and time course of effects is essential for obtaining reliable and reproducible data. The use of appropriate controls and statistical analysis is paramount for the robust interpretation of results. These studies will contribute to a better understanding of the therapeutic potential of FAAH inhibition and the development of novel treatments for a range of disorders.

References

- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]

- 3. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]

- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]